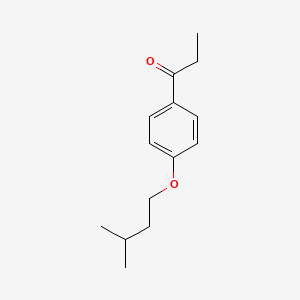

4'-Isoamyloxypropiophenone

Description

Propiophenone derivatives are aromatic ketones characterized by a phenyl group attached to a propanone moiety. Substitution at the para (4') position of the phenyl ring with functional groups such as alkoxy, amino, or alkyl chains significantly alters their physical, chemical, and biological properties. These compounds are widely used as intermediates in pharmaceuticals, agrochemicals, and organic synthesis . This article compares these analogs systematically.

Properties

Molecular Formula |

C14H20O2 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

1-[4-(3-methylbutoxy)phenyl]propan-1-one |

InChI |

InChI=1S/C14H20O2/c1-4-14(15)12-5-7-13(8-6-12)16-10-9-11(2)3/h5-8,11H,4,9-10H2,1-3H3 |

InChI Key |

PTCYLMSWZIHPLT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OCCC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis of 4'-Substituted Propiophenones

Structural and Physical Properties

Key Observations:

- Polarity: Methoxy and amino substituents enhance polarity, with the amino group enabling hydrogen bonding, critical for biological interactions.

- Density: Only 4'-methoxypropiophenone has reported density data (0.937 g/mL), typical for liquid aromatic ketones .

Electronic Effects :

- Methoxy (OCH3) : Electron-donating via resonance, deactivating the ring toward electrophilic substitution but directing incoming groups to ortho/para positions.

- Benzyloxy (OCH2C6H5) : Similar electron-donating effects as methoxy but with increased steric hindrance, slowing reaction kinetics .

- Amino (NH2): Strongly activating, making the ring highly reactive toward electrophiles. Protonation under acidic conditions converts it to a weakly deactivating NH3+ group .

- Isopropyl (C3H7) : Alkyl group activates the ring via inductive effects, favoring electrophilic substitution at para positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.